2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione
Overview
Description
This compound is a derivative of isoindole-1,3-dione, also known as phthalimide, with a long chain ether group attached to it. The ether chain contains hydroxyethyl groups, which are often used in polymer science to increase water solubility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar phthalimide core, with the long, flexible ether chain extending out from it. This could potentially allow the compound to form hydrogen bonds with other molecules through the hydroxy groups .Chemical Reactions Analysis
Phthalimides are known to undergo reactions at the carbonyl groups, such as nucleophilic acyl substitution, or at the nitrogen atoms, such as in the Gabriel synthesis of primary amines. The ether chain might also undergo reactions, particularly at the hydroxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the phthalimide core and the ether chain. Phthalimides are typically crystalline solids with high melting points, while the ether chain would likely increase the solubility of the compound in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis of polysubstituted isoindole-1,3-dione analogues, including methods that might encompass compounds similar to 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione. For instance, Tan et al. (2014) reported on the convenient synthesis of new polysubstituted isoindole-1,3-dione analogues, offering insights into chemical reactions and structural determinations that could be relevant to the synthesis and characterization of the compound Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014.
Crystal Structure Analysis
The crystal structure and molecular interactions of isoindole-1,3-dione derivatives have been a subject of interest. For example, Abdellaoui et al. (2019) provided an in-depth crystal structure, Hirshfeld surface analysis, and DFT studies of a compound closely related to the one , highlighting the importance of molecular structure in understanding the compound's potential applications and interactions Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, & Kandri Rodi, 2019.
Safety and Hazards
Future Directions
Future research on this compound could involve investigating its potential uses. For example, phthalimides have uses in organic synthesis and in the production of certain polymers, while ethers with hydroxy groups are used in a variety of applications, including as surfactants and in pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of the compound “2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that “this compound” affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how “this compound” interacts with its targets and carries out its functions.
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEZLQRARQJFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457030 | |
Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-08-0 | |
Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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